What are the properties of N-Fmoc-4-ethynyl-D-phenylalanine?
What are the properties of N-Fmoc-4-ethynyl-D-phenylalanine?
The following technical guide details the properties, applications, and experimental protocols for N-Fmoc-4-ethynyl-D-phenylalanine , a specialized non-canonical amino acid used in advanced peptide therapeutics and chemical biology.
Executive Summary
N-Fmoc-4-ethynyl-D-phenylalanine (Fmoc-D-Phe(4-C≡CH)-OH) is a high-value chiral building block designed for the synthesis of proteolytically stable peptide therapeutics and peptidomimetics. By combining the D-configuration (which confers resistance to enzymatic degradation) with a para-ethynyl functional handle , this molecule serves as a dual-purpose tool: it enhances the pharmacokinetic profile of peptide drugs while enabling precise, bioorthogonal conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "Click Chemistry."
This guide provides a comprehensive analysis of its physicochemical properties, handling requirements, and validated protocols for its integration into Solid-Phase Peptide Synthesis (SPPS) workflows.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The precise characterization of this compound is critical for quality control in GMP and GLP environments. The D-enantiomer is specifically selected to disrupt natural helix formation or to prolong plasma half-life in therapeutic candidates.
Table 1: Chemical Specifications
| Property | Specification |
| Chemical Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-ethynylphenyl)propanoic acid |
| Common Name | Fmoc-4-ethynyl-D-phenylalanine |
| CAS Number | 2349583-54-4 (D-isomer) / Note: 1228049-41-9 refers to L-isomer |
| Molecular Formula | C₂₆H₂₁NO₄ |
| Molecular Weight | 411.45 g/mol |
| Chirality | D-Configuration (R-isomer at α-carbon) |
| Appearance | White to off-white crystalline powder |
| Purity (HPLC) | ≥ 98.0% (Standard Grade) |
| Solubility | Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM; Insoluble in Water |
| Melting Point | Typically >160°C (Decomposes) |
| Storage | +2°C to +8°C (Short term); -20°C (Long term), Desiccated |
Structural Analysis
The molecule consists of three distinct functional domains, each serving a specific role in the synthetic workflow:
Functional Mechanics & Applications
Bioorthogonal "Click" Chemistry
The primary utility of the 4-ethynyl group is its reactivity in Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . Unlike amine or carboxyl handles, the alkyne is inert to physiological conditions and standard SPPS reagents, making it a "bioorthogonal" handle.
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Mechanism: The terminal alkyne reacts with an organic azide to form a stable 1,2,3-triazole linkage.
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Utility: Used for stapling peptides (to enforce helicity), attaching fluorophores, or conjugating PEG chains (PEGylation) to improve solubility.
Proteolytic Stability (The D-Isomer Advantage)
Incorporating D-amino acids is a validated strategy in medicinal chemistry to evade endogenous proteases.
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Causality: Most mammalian proteases recognize L-stereochemistry. Replacing a critical residue (e.g., Phe) with its D-isomer alters the local topology, sterically hindering the enzyme's active site from cleaving the peptide bond.
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Application: Essential for developing oral or long-acting injectable peptide drugs.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Integration
Context: This protocol assumes a standard Fmoc/tBu strategy. The ethynyl group is generally stable to standard TFA cleavage cocktails, provided radical scavengers are managed correctly.
Reagents:
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Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).
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Coupling Agents: HATU or DIC/Oxyma (Preferred to prevent racemization).
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Base: DIPEA (Diisopropylethylamine).[1]
Step-by-Step Workflow:
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Resin Swelling: Swell resin in DMF for 30 minutes.
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Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min) to remove the Fmoc group from the previous amino acid. Wash 5x with DMF.[1][4]
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Activation:
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Dissolve Fmoc-4-ethynyl-D-phenylalanine (3.0 eq) in DMF.
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Add HATU (2.9 eq) and DIPEA (6.0 eq).
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Note: Pre-activation for 30 seconds is recommended.
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Coupling: Add the activated solution to the resin.[1] Shake at room temperature for 45–60 minutes.
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QC Check: Perform a Kaiser test. If blue (incomplete), recouple using PyBOP.
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Capping (Optional but Recommended): Treat with Acetic Anhydride/DIPEA/DMF to cap unreacted amines.[1]
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Cleavage: Treat resin with TFA/TIS/Water (95:2.5:2.5) for 2 hours.
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Critical Warning: Avoid using ethanedithiol (EDT) or thioanisole if possible, as thiols can sometimes add to alkynes under harsh acidic conditions, though the terminal alkyne is relatively robust. TIS (Triisopropylsilane) is the preferred scavenger.
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On-Resin Click Chemistry Protocol
For stapling or labeling before cleavage, the reaction is performed on the solid phase.
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Wash Resin: Wash the peptide-resin composed of the ethynyl-containing sequence with DCM (3x) and DMF (3x).
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Prepare Catalyst Cocktail:
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Copper(I) Iodide (CuI): 0.5 eq
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Ascorbic Acid: 5.0 eq
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Azide Component (R-N₃): 3.0 eq
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Base: DIPEA (5.0 eq) or 2,6-Lutidine.
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Solvent: DMF/Piperidine (8:2) or pure DMF.
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Reaction: Add cocktail to resin. Agitate under Nitrogen atmosphere (to prevent Cu(I) oxidation) for 6–16 hours.
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Wash: Wash extensively with DMF, then solution of 0.5% sodium diethyldithiocarbamate (to remove copper traces), then DCM.
Safety & Handling (MSDS Highlights)
While generally stable, specific precautions apply to alkyne-functionalized amino acids.
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Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
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Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of dust.
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Stability: The terminal alkyne is stable to air but should be protected from strong oxidizing agents.
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Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8 °C.
References
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SynHet. (2023).[5] N-Fmoc-4-ethynyl-D-phenylalanine Product Specifications and CAS Verification. SynHet Catalog. Link
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AChemBlock. (2023).[5] Building Blocks for Peptide Synthesis: Fmoc-4-ethynyl-D-phenylalanine. AChemBlock Catalog. Link
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Creative Peptides. (2023). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Creative Peptides Technical Guides. Link
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BenchChem. (2023). Application Notes for Solid-Phase Peptide Synthesis of Peptides Containing Halogenated and Alkynyl Phenylalanines. BenchChem Technical Resources. Link
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Ambeed. (2023). Safety Data Sheet (SDS) for N-Fmoc-4-ethynyl-L-phenylalanine (Isomer Reference). Ambeed MSDS Database. Link
